2-Difluoromethanesulfonylbenzoic acid

Description

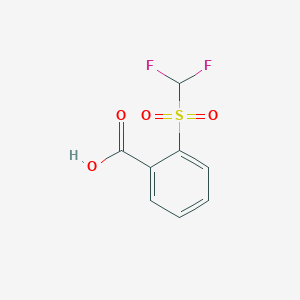

Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethylsulfonyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O4S/c9-8(10)15(13,14)6-4-2-1-3-5(6)7(11)12/h1-4,8H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEBSMWWVRWRTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401277105 | |

| Record name | 2-[(Difluoromethyl)sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79676-58-7 | |

| Record name | 2-[(Difluoromethyl)sulfonyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79676-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Difluoromethyl)sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidating the Chemical Reactivity of 2 Difluoromethanesulfonylbenzoic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is a cornerstone of organic synthesis, and its reactivity in the context of 2-Difluoromethanesulfonylbenzoic acid is modulated by the electronic effects of the ortho-substituted difluoromethanesulfonyl group.

The conversion of carboxylic acids to esters is a fundamental reaction, typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. chemguide.co.uk For this compound, this reaction proceeds to yield the corresponding ester derivatives. The reaction is reversible and generally requires heating with a catalyst like concentrated sulfuric acid or dry hydrogen chloride gas to achieve satisfactory yields. chemguide.co.uk

The general equation for the esterification is: R-COOH + R'-OH ⇌ R-COOR' + H₂O

Modern methods utilizing microwave irradiation in the presence of catalysts like N-fluorobenzenesulfonimide (NFSi) have been shown to be efficient for the esterification of various benzoic acids, achieving high yields in significantly reduced reaction times. mdpi.com Such methods could be applied to this compound for efficient synthesis of its esters. For instance, reaction with methanol (B129727) under these conditions would yield methyl 2-(difluoromethanesulfonyl)benzoate.

Different alcohols can be used to generate a variety of ester derivatives, and the choice of catalyst can be crucial, especially for bulkier alcohols or for achieving high purity. mdpi.comgoogle.com Tin(II) compounds are also effective catalysts for the esterification of benzoic acid with long-chain alcohols. google.com

Table 1: Representative Esterification Reactions

| Alcohol (R'-OH) | Product | Potential Catalyst |

|---|---|---|

| Methanol | Methyl 2-(difluoromethanesulfonyl)benzoate | H₂SO₄, NFSi |

| Ethanol | Ethyl 2-(difluoromethanesulfonyl)benzoate | H₂SO₄, Tin(II) oxalate |

It is noteworthy that while difluoromethyl diazomethane (B1218177) has been shown to be an effective reagent for the esterification of a wide range of carboxylic acids under mild conditions, its trifluoromethyl counterpart often fails to react in the same manner, highlighting the subtle but significant electronic effects of fluorine substitution. researchgate.net

The formation of an amide bond by reacting a carboxylic acid with an amine is a critical transformation, particularly in the synthesis of peptides and other biologically relevant molecules. bachem.com Direct reaction of this compound with an amine is generally not efficient and requires activation of the carboxylic acid. youtube.com

This activation is typically achieved using peptide coupling reagents. uniurb.it These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by the amine. youtube.com The process involves two main steps: the activation of the carboxyl group to form a reactive intermediate, followed by the acylation of the amino group. bachem.com

A wide variety of coupling reagents are available, each with its own advantages in terms of reactivity, solubility, and prevention of side reactions like racemization. researchgate.netpeptide.com Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and aminium/uronium salts (e.g., HATU, HBTU). bachem.compeptide.com The addition of auxiliaries like 1-hydroxybenzotriazole (B26582) (HOBt) is often employed to increase efficiency and suppress side reactions. peptide.com

Table 2: Common Peptide Coupling Reagents for Amidation

| Reagent Class | Example(s) | Function |

|---|---|---|

| Carbodiimides | DCC, EDC | Activates carboxylic acid; byproduct removal can vary. peptide.com |

| Phosphonium Salts | BOP, PyBOP | Forms highly reactive esters; good solubility. bachem.compeptide.com |

The reaction of this compound with an amine (R'-NH₂) in the presence of a coupling reagent like HATU would proceed as follows: 2-(CHF₂SO₂)C₆H₄COOH + R'-NH₂ + Coupling Reagent → 2-(CHF₂SO₂)C₆H₄CONH-R' + Byproducts

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide (CO₂). masterorganicchemistry.com This reaction typically occurs readily upon heating for certain classes of carboxylic acids, most notably β-keto acids and malonic acids. youtube.comyoutube.com The mechanism for these compounds involves a cyclic, concerted transition state that is stabilized by the presence of a carbonyl group at the beta position. masterorganicchemistry.comyoutube.com

This compound does not possess the required β-carbonyl structure. The carboxylic acid group is directly attached to the aromatic ring, and the sulfonyl group is at the ortho position. This structure lacks the necessary arrangement for the typical low-energy cyclic transition state seen in β-keto acid decarboxylation. masterorganicchemistry.com Therefore, this compound is expected to be highly stable towards decarboxylation under normal heating conditions. Forcing conditions, such as very high temperatures, would be required to induce decarboxylation, likely leading to decomposition rather than a clean transformation.

Reactivity of the Difluoromethanesulfonyl Group

The difluoromethanesulfonyl group (-SO₂CHF₂) is a strong electron-withdrawing group that also presents a center for chemical reactions, primarily at the sulfur atom.

The sulfur atom in the difluoromethanesulfonyl group is electrophilic and can be a target for nucleophiles. However, nucleophilic substitution at a sulfonyl center is generally a difficult reaction. The reactivity of related compounds, such as difluoromethyl phenyl sulfone, provides insight into this process. The carbon-fluorine bonds and the strong sulfur-oxygen bonds make the sulfonyl group relatively inert.

Nonetheless, research has shown that the hydrogen atom on the difluoromethyl group can be abstracted by a strong base to form a difluoroalkyl sulfone anion. google.com This anion can then react with electrophiles. More relevant to substitution at the sulfur center itself would be reactions involving the cleavage of the sulfur-carbon (S-C) or sulfur-oxygen (S=O) bonds, which are generally very stable. Nucleophilic attack directly on the sulfur atom, displacing one of the groups attached to it, follows the principles of nucleophilic substitution. geeksforgeeks.orglibretexts.org The success of such a reaction depends heavily on the nature of the nucleophile, the leaving group, and the reaction conditions. ksu.edu.sa In the case of this compound, the phenyl ring would be the leaving group, which is not a favorable process under typical conditions.

The two fluorine atoms in the difluoromethanesulfonyl group are highly electronegative and play a crucial role in the group's strong electron-withdrawing nature. This electronic effect is key to the increased acidity of the parent carboxylic acid compared to benzoic acid itself.

Table 3: List of Mentioned Compounds

| Compound Name | Chemical Formula / Abbreviation |

|---|---|

| This compound | 2-(CHF₂SO₂)C₆H₄COOH |

| Dicyclohexylcarbodiimide | DCC |

| Ethyl-(N',N'-dimethylamino)propylcarbodiimide | EDC |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N-fluorobenzenesulfonimide | NFSi |

| Methanol | CH₃OH |

| Ethanol | C₂H₅OH |

| 2-Propanol | (CH₃)₂CHOH |

| Methyl 2-(difluoromethanesulfonyl)benzoate | 2-(CHF₂SO₂)C₆H₄COOCH₃ |

| Ethyl 2-(difluoromethanesulfonyl)benzoate | 2-(CHF₂SO₂)C₆H₄COOC₂H₅ |

| Isopropyl 2-(difluoromethanesulfonyl)benzoate | 2-(CHF₂SO₂)C₆H₄COOCH(CH₃)₂ |

| Difluoromethyl diazomethane | HCF₂CHN₂ |

| Trifluoromethyl diazomethane | CF₃CHN₂ |

| Difluoromethyl phenyl sulfone | C₆H₅SO₂CHF₂ |

Behavior as a Leaving Group or Activating Moiety

The difluoromethanesulfonyl group, when part of a larger molecule as a sulfonate ester, is an excellent leaving group, a property referred to as nucleofugacity. This behavior is primarily due to the high degree of stabilization of the resulting difluoromethanesulfonate anion after it departs.

Research Findings:

Stabilization of the Anion: The sulfonyl group (-SO₂) is inherently capable of delocalizing a negative charge across its two oxygen atoms through resonance. The presence of two highly electronegative fluorine atoms on the adjacent methyl carbon significantly enhances this effect through strong inductive electron withdrawal (-I effect). This pulls electron density away from the sulfonate, further stabilizing the negative charge on the departing anion.

Comparison to Other Sulfonates: The reactivity of sulfonate leaving groups is well-documented, with perfluoroalkane sulfonates, such as the trifluoromethanesulfonate (B1224126) (triflate) group, being among the most reactive leaving groups known, exhibiting reactivity several orders of magnitude greater than halides. nih.gov The difluoromethanesulfonyl group is structurally and electronically similar to the triflate group, suggesting it is also a highly effective leaving group, likely superior to more common sulfonates like tosylate and mesylate. nih.govmdpi.com The conversion of an alcohol to a difluoromethanesulfonate ester, for instance, would render that position highly susceptible to nucleophilic attack. libretexts.org

Activating Moiety: While less common, sulfonyl groups can also function as activating groups in certain contexts, such as directed C-H functionalization reactions. thieme-connect.de The coordinating ability of the sulfonyl oxygens can direct metal catalysts to specific sites, facilitating bond formation.

Table 1: Relative Reactivity of Common Leaving Groups This table provides a qualitative comparison based on established principles of nucleofugacity.

| Leaving Group | Formula | Conjugate Acid pKa (approx.) | Relative Reactivity |

|---|---|---|---|

| Triflate | -OSO₂CF₃ | -14 | Excellent |

| Difluoromethanesulfonate | -OSO₂CHF₂ | Strongly acidic | Very Good to Excellent |

| Tosylate | -OSO₂C₆H₄CH₃ | -2.8 | Good |

| Mesylate | -OSO₂CH₃ | -1.9 | Good |

| Iodide | -I | -10 | Moderate |

| Bromide | -Br | -9 | Moderate |

Reactivity of the Aromatic Ring

The reactivity of the benzene (B151609) ring in this compound is profoundly influenced by the electronic properties of its two substituents. Both the carboxylic acid and the difluoromethanesulfonyl groups are powerful electron-withdrawing groups (EWGs).

Electrophilic aromatic substitution (SₑAr) involves an attack on the electron-rich benzene ring by an electrophile. wikipedia.org The presence of strong EWGs deactivates the ring toward this type of reaction by reducing its electron density. wikipedia.orglibretexts.org

Research Findings:

Deactivating Nature: Both the -COOH and -SO₂CHF₂ groups are meta-directing deactivators. organicchemistrytutor.comnumberanalytics.commasterorganicchemistry.com The carboxyl group deactivates the ring through both inductive withdrawal and resonance withdrawal of electron density. numberanalytics.comlibretexts.org The difluoromethanesulfonyl group is an even more potent deactivator due to the strong inductive effects of the sulfonyl moiety and the attached fluorine atoms.

Directing Effects: In a disubstituted ring where both groups are meta-directors, they work in concert to direct incoming electrophiles to the positions meta to each of them. For this compound, the positions meta to the carboxyl group are C4 and C6. The positions meta to the sulfonyl group are C4 and C6. Therefore, electrophilic attack, if it occurs, would be strongly directed to the C4 and C6 positions. However, the steric hindrance from the bulky sulfonyl group at C2 might favor substitution at the C4 position over the C6 position.

Reaction Conditions: Due to the severe deactivation of the ring, forcing conditions (e.g., high temperatures, strong acid catalysts) would be required to achieve any electrophilic substitution. libretexts.org

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Position | Influence of -COOH (at C1) | Influence of -SO₂CHF₂ (at C2) | Combined Effect | Predicted Outcome |

|---|---|---|---|---|

| C3 | Ortho (Deactivated) | Ortho (Deactivated) | Strongly Disfavored | No reaction |

| C4 | Meta (Directed) | Meta (Directed) | Favored (Electronically) | Major Product |

| C5 | Para (Deactivated) | Meta (Directed) | Ambiguous/Disfavored | Minor/No reaction |

| C6 | Ortho (Deactivated) | Para (Deactivated) | Strongly Disfavored | Minor/No reaction |

In contrast to SₑAr, nucleophilic aromatic substitution (SₙAr) is facilitated by the presence of strong electron-withdrawing groups. youtube.comresearchgate.net These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. researchgate.net

Research Findings:

Activation for SₙAr: The combined electron-withdrawing power of the carboxylate and difluoromethanesulfonyl groups makes the aromatic ring of this compound highly electron-deficient and thus activated for SₙAr. nih.gov

Potential Leaving Groups: SₙAr requires a suitable leaving group on the ring. While the molecule itself does not have a typical leaving group like a halide, under certain conditions, a substituent could be displaced. If a halogen were present on the ring (e.g., at C4 or C6), it would be readily displaced by a nucleophile.

Fluorine as a Leaving Group: In SₙAr reactions, fluoride (B91410) is often the best leaving group among the halogens because the rate-determining step is typically the nucleophilic attack, which is accelerated by the high electronegativity of fluorine. youtube.com This principle applies to the fluorine atoms on the sulfonyl side chain, though direct substitution on that methyl carbon is not an aromatic substitution reaction.

Directed ortho-metallation (DoM) is a powerful synthetic strategy that uses a directing metalation group (DMG) to guide the deprotonation of the ortho-position with a strong base, typically an organolithium reagent. wikipedia.org

Research Findings:

Carboxylic Acid as a DMG: The carboxylic acid group is a potent DMG. rsc.org Upon deprotonation by the first equivalent of strong base to form the carboxylate, it directs a second deprotonation specifically to the ortho-position. organic-chemistry.orgacs.org In this compound, the carboxylate at C1 would direct metallation to the C6 position. However, this position is sterically hindered by the adjacent sulfonyl group. The other ortho position, C2, is already substituted.

Sulfonyl Group as a DMG: Sulfone and related sulfonyl-containing groups are also known DMGs, though generally less powerful than the carboxylate. thieme-connect.deacs.org The sulfonyl group at C2 would direct metallation to the C3 position.

Competitive Effects: With two potential DMGs, a competition would arise. The carboxylate is generally considered a stronger DMG than a sulfone. rsc.org However, the extreme steric crowding at the C6 position would likely inhibit deprotonation there. Therefore, the most probable outcome for a DoM reaction on this compound would be lithiation at the C3 position, directed by the sulfonyl group, as it is the most accessible ortho-position to a DMG. Subsequent quenching with an electrophile would yield a 1,2,3-trisubstituted benzene derivative.

Acid-Base Chemistry and Proton Transfer Mechanisms

The acidity of a benzoic acid derivative is highly dependent on the electronic nature of its substituents. libretexts.org Electron-withdrawing groups increase acidity by stabilizing the negative charge of the conjugate base (carboxylate anion). libretexts.org

Research Findings:

Enhanced Acidity: The 2-difluoromethanesulfonyl group is a very strong electron-withdrawing group. Its presence on the ring, particularly at the ortho position, will significantly increase the acidity of the carboxylic acid compared to benzoic acid itself. This is due to the stabilization of the resulting carboxylate anion through the potent inductive (-I) effect of the -SO₂CHF₂ group. libretexts.org

The Ortho Effect: The acidity of ortho-substituted benzoic acids is often greater than their meta and para isomers, a phenomenon known as the "ortho effect." rsc.orgresearchgate.net This is a complex interplay of polar (inductive and resonance), steric, and potential intramolecular hydrogen bonding effects. In this case, the steric bulk of the ortho-sulfonyl group may force the carboxyl group out of the plane of the benzene ring, which could influence resonance, but the dominant factor in increasing acidity is the powerful inductive stabilization of the conjugate base. rsc.org

Proton Transfer: The proton transfer mechanism is a fundamental acid-base reaction where the acidic proton of the carboxyl group is transferred to a base. masterorganicchemistry.comyoutube.com In an aqueous solution, a water molecule acts as the base (a "proton shuttle"), accepting the proton to form a hydronium ion (H₃O⁺) and the 2-difluoromethanesulfonylbenzoate anion. This is a reversible equilibrium, but the stability of the anion pushes the equilibrium further to the right compared to unsubstituted benzoic acid, resulting in a lower pKa value. masterorganicchemistry.com

Table 3: Comparison of Acidity The pKa for this compound is an estimate based on the known effects of similar electron-withdrawing groups.

| Compound | pKa in Water (approx.) | Reason for Acidity |

|---|---|---|

| Acetic Acid | 4.76 | Baseline aliphatic acid |

| Benzoic Acid | 4.20 | sp² carbon provides slight stabilization libretexts.org |

| 2-Nitrobenzoic Acid | 2.17 | Strong -I and -M effect from ortho -NO₂ group |

| This compound | < 2.0 (estimated) | Very strong -I effect from ortho -SO₂CHF₂ group libretexts.org |

Structural Modifications and Derivative Synthesis of 2 Difluoromethanesulfonylbenzoic Acid

Synthesis of Positional Isomers and Analogues

The biological and chemical properties of a substituted benzoic acid can be significantly influenced by the relative positions of its substituents. Therefore, the synthesis of positional isomers, such as 3- and 4-difluoromethanesulfonylbenzoic acid derivatives, is a key area of investigation.

The synthesis of derivatives of 3-difluoromethanesulfonylbenzoic acid can be approached through standard transformations of the carboxylic acid moiety. One common method is the formation of amides via coupling with various amines. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester, followed by reaction with the desired amine. A direct coupling can also be facilitated by carbodiimide (B86325) reagents.

Another approach involves the synthesis of N-trifluoromethyl amides from carboxylic acids, a transformation that could be adapted for this scaffold nih.gov. This method provides access to a unique class of amide derivatives with distinct electronic properties nih.gov.

Research into related compounds, such as 3-trifluoromethylphenyldiazirinyl oleic acid derivatives, highlights synthetic routes that could be applicable nih.gov. These syntheses often involve alkylation and subsequent functionalization, demonstrating the potential for creating complex derivatives nih.gov.

Table 1: Proposed Synthesis of 3-Difluoromethanesulfonylbenzoic Acid Derivatives

| Starting Material | Reagents | Product |

| 3-Difluoromethanesulfonylbenzoic acid | 1. SOCl₂ 2. Aniline | N-phenyl-3-(difluoromethanesulfonyl)benzamide |

| 3-Difluoromethanesulfonylbenzoic acid | 1. SOCl₂ 2. Benzylamine | N-benzyl-3-(difluoromethanesulfonyl)benzamide |

| 3-Difluoromethanesulfonylbenzoic acid | 1. (COCl)₂ 2. Isopropylamine | N-isopropyl-3-(difluoromethanesulfonyl)benzamide |

Similar to the 3-substituted isomer, derivatives of 4-difluoromethanesulfonylbenzoic acid can be readily prepared from the parent carboxylic acid. The synthesis of hydrazone derivatives, for example, has been reported for various substituted benzoic acids and represents a versatile method for introducing heterocyclic moieties. nih.govnih.gov This typically involves the reaction of a benzoic acid-derived aldehyde with a hydrazine (B178648) derivative. nih.gov

The synthesis of a series of hydrazide hydrazones from 4-fluorobenzoic acid demonstrates a relevant synthetic pathway. globalscientificjournal.comresearchgate.net This involves the esterification of the benzoic acid, followed by reaction with hydrazine hydrate (B1144303) to form the hydrazide, which can then be condensed with various aldehydes or ketones to yield the final hydrazone derivatives. globalscientificjournal.comresearchgate.net

Table 2: Representative Synthesis of 4-Difluoromethanesulfonylbenzoic Acid Derivatives

| Starting Material | Reagents | Product |

| 4-Difluoromethanesulfonylbenzaldehyde | Hydrazine hydrate | 4-(Difluoromethanesulfonyl)benzohydrazide |

| 4-Difluoromethanesulfonylbenzaldehyde | Phenylhydrazine | 2-((4-(Difluoromethanesulfonyl)phenyl)methylene)-1-phenylhydrazine |

| 4-Difluoromethanesulfonylbenzaldehyde | 2,4-Dinitrophenylhydrazine | 2-((4-(Difluoromethanesulfonyl)phenyl)methylene)-1-(2,4-dinitrophenyl)hydrazine |

Exploration of Homologous and Heteroatom-Substituted Derivatives

Homologation, the process of introducing a methylene (B1212753) spacer, can be used to explore the impact of increased distance between the key functional groups. For instance, the synthesis of (2-(difluoromethanesulfonyl)phenyl)acetic acid would provide a homologue with greater conformational flexibility.

Furthermore, the substitution of the difluoromethyl group with other fluoroalkyl chains (e.g., trifluoromethyl, pentafluoroethyl) could modulate the lipophilicity and electronic properties of the resulting derivatives. The replacement of the sulfonyl group with other heteroatom-containing functionalities, such as a sulfoximine (B86345) or a sulfonamide, would also lead to novel structural classes.

Design and Synthesis of Chiral Derivatives

The introduction of chirality into the 2-difluoromethanesulfonylbenzoic acid scaffold can be achieved through several strategies. One of the most direct methods is the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral amine. These salts can then be separated by fractional crystallization, followed by acidification to recover the individual enantiomers of the acid.

Alternatively, chiral derivatives can be synthesized by reacting the carboxylic acid with a chiral auxiliary. For example, the formation of an amide with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, would result in a pair of diastereomers that could be separated chromatographically. Subsequent cleavage of the auxiliary would yield the enantiomerically pure derivatives.

Table 3: Synthesis of Chiral Amide Derivatives

| Starting Material | Chiral Amine | Product |

| This compound | (R)-α-Methylbenzylamine | (R)-N-((R)-1-Phenylethyl)-2-(difluoromethanesulfonyl)benzamide and (S)-N-((R)-1-Phenylethyl)-2-(difluoromethanesulfonyl)benzamide |

| This compound | (S)-α-Methylbenzylamine | (R)-N-((S)-1-Phenylethyl)-2-(difluoromethanesulfonyl)benzamide and (S)-N-((S)-1-Phenylethyl)-2-(difluoromethanesulfonyl)benzamide |

| This compound | (R)-1-Amino-2,3-dihydro-1H-inden-2-ol | (R)-N-((1R,2R)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(difluoromethanesulfonyl)benzamide and (S)-N-((1R,2R)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(difluoromethanesulfonyl)benzamide |

Multi-Component Reactions Involving the this compound Scaffold

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. nih.govresearchgate.netnih.gov The carboxylic acid functionality of this compound makes it an ideal candidate for participation in several well-established MCRs, such as the Ugi and Passerini reactions.

In an Ugi four-component reaction, this compound could be combined with an aldehyde, an amine, and an isocyanide to generate a diverse library of α-acylamino carboxamides. This approach offers a rapid and efficient means of exploring the chemical space around the core scaffold.

Table 4: Proposed Ugi Reaction Products

| Aldehyde | Amine | Isocyanide | Product |

| Formaldehyde | Benzylamine | tert-Butyl isocyanide | 2-(Benzylamino)-N-(tert-butyl)-2-(2-(difluoromethanesulfonyl)benzamido)acetamide |

| Isobutyraldehyde | Aniline | Cyclohexyl isocyanide | N-Cyclohexyl-2-(2-(difluoromethanesulfonyl)benzamido)-3-methyl-2-(phenylamino)butanamide |

| Benzaldehyde | Methylamine | Ethyl isocyanoacetate | Ethyl 2-(2-(2-(difluoromethanesulfonyl)benzamido)-2-phenylacetamido)acetate |

Derivatization for Spectroscopic Probes and Analytical Standards

The this compound scaffold can be functionalized to create valuable tools for chemical biology and analytical chemistry. For instance, the incorporation of a photoactivatable group, such as a diazirine, could yield photoaffinity probes for identifying protein binding partners. The synthesis of 3-trifluoromethylphenyldiazirinyl oleic acid derivatives serves as a template for this type of derivatization. nih.gov

For analytical purposes, the synthesis of isotopically labeled standards is crucial for quantitative mass spectrometry-based assays. The introduction of stable isotopes, such as deuterium (B1214612) or carbon-13, into the aromatic ring or the difluoromethyl group would provide ideal internal standards for accurate quantification of the parent compound and its metabolites.

Table 5: Proposed Derivatives for Probes and Standards

| Derivative Type | Proposed Structure | Application |

| Photoaffinity Probe | 2-(Difluoromethanesulfonyl)-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid | Covalent labeling of target proteins |

| Stable Isotope Standard | 2-(Difluoromethanesulfonyl-d₂)benzoic acid | Internal standard for mass spectrometry |

| Stable Isotope Standard | 2-(Difluoromethanesulfonyl)benzoic acid-d₄ | Internal standard for mass spectrometry |

Applications of 2 Difluoromethanesulfonylbenzoic Acid in Advanced Organic Synthesis

Catalytic Applications and Roles in Reaction Promotion

Potential as an Acid Catalyst in Organic Transformations

The presence of the sulfonic acid group (–SO₃H) designates 2-Difluoromethanesulfonylbenzoic acid as a strong Brønsted acid. Sulfonic acids are known to be powerful catalysts for a wide array of organic reactions. wikipedia.orgchemicalforums.comnih.gov Their acidity often surpasses that of carboxylic acids, making them effective promoters for reactions such as esterification, transesterification, hydration, and dehydration. chemicalforums.commdpi.com

The catalytic prowess of sulfonic acids stems from their ability to readily donate a proton and the high stability of the resulting sulfonate conjugate base. chemicalforums.com In the case of this compound, the acidity is expected to be further intensified by the potent electron-withdrawing nature of the adjacent difluoromethyl group (–CF₂H). This group enhances the polarization of the O-H bond in the sulfonic acid moiety, facilitating proton release. The cumulative electron-withdrawing effects of both the sulfonyl group and the carboxylic acid on the benzene (B151609) ring also contribute to this enhanced acidity.

Due to these electronic features, this compound is anticipated to be a highly effective acid catalyst, potentially more so than commonly used lipophilic catalysts like p-toluenesulfonic acid (p-TsOH). wikipedia.org Its application could be particularly advantageous in reactions requiring strong acid catalysis under homogeneous conditions.

Table 1: Comparison of Acidity in Representative Acid Catalysts

| Compound | Key Functional Group(s) | Expected Relative Acidity | Rationale for Acidity |

|---|---|---|---|

| This compound | Sulfonic acid, Carboxylic acid, Difluoromethylsulfonyl | Very High | Strong inductive electron-withdrawal from the -SO₂CF₂H and -COOH groups enhances the acidity of the sulfonic acid proton. |

| p-Toluenesulfonic acid (p-TsOH) | Sulfonic acid, Methyl | High | Sulfonic acid is inherently strongly acidic. The methyl group is weakly electron-donating. |

| Benzoic Acid | Carboxylic acid | Moderate | The acidity of the carboxylic proton is stabilized by resonance of the carboxylate anion. |

| Sulfuric Acid | Sulfuric acid | Very High | A strong mineral acid, but can be corrosive and difficult to separate from organic reaction mixtures. researchgate.net |

This table presents expected relative acidities based on established principles of organic chemistry.

Role as a Ligand Component in Metal-Catalyzed Processes

Beyond its function as an acid catalyst, this compound possesses structural motifs that make it a candidate for use as a ligand in transition metal-catalyzed reactions. The carboxylic acid group, in its deprotonated carboxylate form, can coordinate to a metal center. Benzoic acid derivatives are known to act as ligands in various cross-coupling reactions. researchgate.netresearchgate.net

The defining feature of this compound as a ligand would be the strong electron-withdrawing effect of the 2-difluoromethanesulfonyl substituent. This group would significantly decrease the electron density on the aromatic ring and at the coordinating carboxylate group. In palladium-catalyzed cross-coupling reactions, for instance, the electronic properties of ligands are crucial for modulating the reactivity and stability of the metal center throughout the catalytic cycle. nih.gov

An electron-deficient ligand can influence several stages of a catalytic cycle:

Oxidative Addition: May facilitate the oxidative addition of substrates to the metal center.

Reductive Elimination: Can impact the rate-determining reductive elimination step, influencing product formation. The electron-withdrawing nature of the ligand can affect the electronic communication between metal species in bimetallic systems.

Catalyst Stability: Can enhance the stability of the catalyst, particularly in high-temperature reactions.

The unique electronic profile of this ligand could be harnessed to achieve specific selectivities or to catalyze challenging transformations that are not feasible with more electron-rich ligands. rsc.org

Investigation into Organocatalytic Applications

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a burgeoning field in chemical synthesis. This compound is a potential candidate for a bifunctional organocatalyst. The strong Brønsted acidity of the sulfonic acid group could be the primary catalytic driver, while the carboxylic acid group could serve as a secondary interaction site, potentially engaging in hydrogen bonding to orient substrates and influence stereoselectivity.

Acidic organocatalysts are employed in a variety of transformations. mdpi.com The dual functionality of this compound could allow for novel reactivity or enhanced selectivity in reactions such as asymmetric additions to carbonyls or imines, where precise substrate organization is key to achieving high enantioselectivity.

Support for Heterogeneous Catalysis Systems

A significant trend in modern catalysis is the development of heterogeneous catalysts, which offer advantages in terms of separation, reusability, and reduced waste. scispace.commdpi.com Sulfonic acid groups have been successfully immobilized on a variety of solid supports, including silica (B1680970), polymers, and carbon-based materials, to create robust and recyclable solid acid catalysts. mdpi.comstarbons.comresearchgate.netacs.org

The methodologies for creating such heterogeneous catalysts are well-established and could be readily applied to this compound:

Grafting: The molecule could be covalently attached to the surface of a pre-formed support material, such as mesoporous silica. mdpi.com

Co-condensation: A silylated derivative of the molecule could be co-condensed with silica precursors (like tetraethyl orthosilicate) to incorporate the catalytic site directly into the material's framework. lookchem.com

Polymerization: The molecule could be incorporated as a functional monomer in the synthesis of a polymeric resin, such as a polystyrene-based material. researchgate.net

Immobilizing this compound would render it a highly active and potentially very stable solid acid catalyst, suitable for use in continuous flow reactors and for simplifying product purification in batch processes. scispace.com The perfluorinated nature of related sulfonic acid catalysts has been shown to enhance catalytic activity when immobilized. scispace.com

Table 2: Potential Heterogeneous Support Systems for this compound

| Support Material | Immobilization Method | Potential Advantages |

|---|---|---|

| Mesoporous Silica (e.g., SBA-15, MCM-41) | Grafting or Co-condensation | High surface area, tunable pore size, thermal stability. mdpi.comlookchem.com |

| Polymer Resins (e.g., Polystyrene) | Copolymerization | High loading capacity, chemical robustness, widely used for ion-exchange. researchgate.net |

| Carbon Nanomaterials (e.g., Graphene Oxide) | Covalent Functionalization | Excellent chemical and thermal stability, large surface area. uq.edu.au |

| Magnetic Nanoparticles (e.g., Fe₃O₄@SiO₂) | Surface Grafting | Easy separation from the reaction mixture using an external magnet. mdpi.com |

Influence on Reaction Selectivity and Efficiency

The electronic properties of a catalyst are a primary determinant of its efficiency and its ability to control reaction selectivity (chemo-, regio-, and stereoselectivity). The presence of the strongly electron-withdrawing difluoromethanesulfonyl group in this compound would have a profound influence.

Efficiency: As a Brønsted acid catalyst, its high acidity would likely lead to higher reaction rates and catalyst turnover numbers compared to weaker acid catalysts, allowing for lower catalyst loadings or milder reaction conditions.

Selectivity: In acid-catalyzed reactions, the catalyst can influence which of several possible products is formed. The specific steric and electronic environment provided by this compound could favor certain reaction pathways over others. For example, in Friedel-Crafts alkylations, a highly active but sterically demanding catalyst might favor the formation of a specific regioisomer. acs.org

Ligand Effects: When used as a ligand in metal catalysis, the electron-deficient nature of the molecule can dramatically alter the outcome of a reaction. Studies on other catalytic systems have shown that tuning the electronic properties of a ligand is essential for controlling selectivity. rsc.orgresearchgate.net An excessively electron-withdrawing ligand can sometimes decrease catalytic activity by affecting a different rate-limiting step, highlighting the need for careful optimization. rsc.org

Advanced Structural Analysis of 2 Difluoromethanesulfonylbenzoic Acid and Its Derivatives

Crystallographic Investigations for Solid-State Structures

Crystallographic studies, primarily using single-crystal X-ray diffraction, are fundamental in elucidating the precise three-dimensional arrangement of atoms and molecules in the solid state. For 2-difluoromethanesulfonylbenzoic acid, these investigations would reveal critical information about its crystal packing, intermolecular interactions, and the conformation of the substituent groups relative to the benzene (B151609) ring.

Hypothetical Crystallographic Data for this compound:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 975.4 |

| Z | 4 |

High-Resolution NMR Spectroscopy for Solution-State Conformation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide detailed information about the chemical environment of each atom, their connectivity, and the conformational dynamics in solution.

¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to show a complex multiplet pattern for the four protons on the benzene ring due to their distinct chemical environments and spin-spin coupling. amherst.eduresearchgate.net The proton on the carbon bearing the difluoromethanesulfonyl group would likely be the most downfield-shifted aromatic proton due to the group's electron-withdrawing nature. The carboxylic acid proton would appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, and its position can be sensitive to solvent and concentration. rsc.org

¹³C NMR: The ¹³C NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be observed in the range of 165-175 ppm. libretexts.org The carbon atom attached to the sulfonyl group would also be significantly deshielded. The difluoromethyl carbon would appear as a triplet due to coupling with the two fluorine atoms.

¹⁹F NMR: ¹⁹F NMR spectroscopy would show a single resonance for the two equivalent fluorine atoms of the difluoromethanesulfonyl group. The chemical shift and coupling to the proton on the same carbon (a doublet in the ¹⁹F spectrum if proton-coupled) would be characteristic of the -SO₂CHF₂ moiety.

Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | ~12-13 | ~168 |

| C1-COOH | - | ~132 |

| C2-SO₂CHF₂ | - | ~138 |

| C3 | ~7.6-7.8 | ~128 |

| C4 | ~7.5-7.7 | ~130 |

| C5 | ~7.4-7.6 | ~129 |

| C6 | ~8.0-8.2 | ~134 |

| SO₂CHF₂ | ~6.5-7.0 (t) | ~115 (t) |

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, electron ionization (EI) or electrospray ionization (ESI) would be common methods.

Under ESI-MS in negative ion mode, the deprotonated molecule [M-H]⁻ would be readily observed. Tandem mass spectrometry (MS/MS) of this ion would likely reveal characteristic fragmentation pathways. A primary fragmentation would be the loss of carbon dioxide (CO₂), a common fragmentation for deprotonated benzoic acids, to yield an ion corresponding to the difluoromethanesulfonylphenyl anion. acs.org Another expected fragmentation is the loss of the entire difluoromethanesulfonyl group or parts of it, such as SO₂ or CHF₂.

In positive ion mode, fragmentation might be more complex. The fragmentation of related aromatic sulfones often involves cleavage of the C-S bond and rearrangements. researchgate.net

Plausible Mass Spectrometry Fragments of this compound:

| m/z (Negative Ion Mode) | Formula | Description |

| 237 | C₈H₅F₂O₄S | [M-H]⁻ |

| 193 | C₇H₅F₂O₂S | [M-H-CO₂]⁻ |

| 173 | C₇H₅O₂S | [M-H-CHF₂]⁻ |

| 129 | C₇H₅O₂ | [M-H-SO₂CHF₂]⁻ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound would be dominated by strong absorptions from the carboxylic acid and sulfonyl groups. A very broad O-H stretching band from the carboxylic acid dimer is expected in the region of 2500-3300 cm⁻¹. docbrown.info The C=O stretching vibration of the carbonyl group would appear as a strong, sharp band around 1700 cm⁻¹. researchgate.net The sulfonyl group (SO₂) would exhibit characteristic asymmetric and symmetric stretching vibrations, typically in the ranges of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. The C-F stretching vibrations would also be present, likely in the 1100-1000 cm⁻¹ region.

Raman Spectroscopy: In the Raman spectrum, the aromatic C-C stretching vibrations would be prominent. The S-O stretching vibrations would also be Raman active. Raman spectroscopy can be particularly useful for studying the low-frequency modes related to the crystal lattice vibrations in the solid state. nih.gov

Characteristic Vibrational Frequencies (cm⁻¹) for this compound:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| O-H stretch (H-bonded) | 2500-3300 | Strong, Broad | Weak |

| C-H stretch (aromatic) | 3000-3100 | Medium | Strong |

| C=O stretch | 1680-1720 | Strong | Medium |

| C-C stretch (aromatic) | 1400-1600 | Medium-Strong | Strong |

| SO₂ asymmetric stretch | 1300-1350 | Strong | Medium |

| SO₂ symmetric stretch | 1120-1160 | Strong | Medium |

| C-F stretch | 1000-1100 | Strong | Weak |

| O-H bend | 900-950 | Medium, Broad | Weak |

Advanced X-ray Diffraction and Electron Diffraction Studies

Advanced diffraction techniques can provide further structural details that may not be obtainable from conventional methods.

Advanced X-ray Diffraction: High-resolution X-ray diffraction, particularly using synchrotron radiation, can be employed to study electron density distribution in detail, providing insights into the nature of chemical bonding and intermolecular interactions. mdpi.com Powder X-ray diffraction (PXRD) is a valuable tool for phase identification, polymorphism screening, and quality control of crystalline solids. youtube.comyoutube.comnih.gov For this compound, PXRD could be used to identify different crystalline forms (polymorphs) that may exhibit different physical properties.

Electron Diffraction: Electron diffraction techniques, such as three-dimensional electron diffraction (3D-ED) or MicroED, have emerged as powerful methods for the structural elucidation of micro- and nanocrystalline materials. If single crystals of sufficient size for X-ray diffraction are difficult to obtain, electron diffraction could be a viable alternative for determining the crystal structure of this compound. researchgate.net

Theoretical and Computational Chemistry Studies of 2 Difluoromethanesulfonylbenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule by solving the Schrödinger equation, albeit with approximations for many-electron systems. nih.govarxiv.org These methods provide detailed information about the electronic structure—the arrangement of electrons in atoms and molecules—which governs chemical behavior. mdpi.comlibretexts.org Key energetic properties derived from these calculations include ionization energies, electron affinities, and conformational energies. nih.gov

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful and widely used computational method in quantum chemistry. wikipedia.org Instead of calculating the complex wave function of a many-electron system, DFT determines the properties of the system based on its electron density, a simpler three-dimensional function. wikipedia.orgresearchgate.net This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively large molecules like 2-Difluoromethanesulfonylbenzoic acid. researchgate.netacs.org

DFT investigations would typically begin with geometry optimization to find the lowest-energy three-dimensional structure of the molecule. baranlab.org From the optimized structure, a wealth of electronic properties can be calculated. For aromatic systems, dispersion-corrected DFT is often necessary to accurately model noncovalent interactions that influence molecular conformation and crystal packing. acs.orgresearchgate.net Studies on similar aromatic carboxylic acids have used DFT to investigate adsorption on surfaces and to understand intermolecular interactions. tandfonline.com

Illustrative Data from DFT Calculations:

This table represents the type of data that would be generated from DFT calculations for this compound. The values are hypothetical and for illustrative purposes only.

| Calculated Property | Functional/Basis Set | Hypothetical Value | Unit |

| Ground State Energy | B3LYP/6-311+G(d,p) | -1250.45 | Hartree |

| Dipole Moment | B3LYP/6-311+G(d,p) | 3.25 | Debye |

| HOMO Energy | B3LYP/6-311+G(d,p) | -7.8 | eV |

| LUMO Energy | B3LYP/6-311+G(d,p) | -1.5 | eV |

| HOMO-LUMO Gap | B3LYP/6-311+G(d,p) | 6.3 | eV |

Ab Initio Methods for Property Prediction

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of experimental data or empirical parameters. numberanalytics.com These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, form a systematic hierarchy where accuracy can be improved by using more sophisticated levels of theory and larger basis sets, albeit at a higher computational cost. rsc.orgtandfonline.com

For a molecule like this compound, ab initio methods can be used to obtain highly accurate predictions of molecular properties, serving as a benchmark for less computationally expensive methods like DFT. rsc.org They are particularly valuable for calculating properties like electron correlation energies, which are crucial for an accurate description of chemical bonds and reaction barriers. rsc.org Studies on similar aromatic acids have employed ab initio methods to precisely determine molecular structures and relative energies of different conformers. aip.org These methods are also essential for generating high-quality data to train machine learning models for broader chemical space exploration. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov MD simulations solve Newton's laws of motion for a system of interacting particles, providing a detailed view of molecular motion and conformational changes. nih.gov This is crucial for understanding how flexible molecules like this compound behave in different environments, such as in solution or when interacting with biological targets. mdpi.comiaanalysis.com

Conformational analysis using MD can reveal the preferred shapes (conformations) of the molecule and the energy barriers between them. nih.gov This is particularly important for drug-like molecules, as their biological activity is often dependent on their ability to adopt a specific conformation to bind to a protein. nih.govresearchgate.net Furthermore, MD simulations can elucidate the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate properties like solubility and crystal packing. mdpi.com

Computational Modeling of Reaction Mechanisms and Transition States

Understanding how a chemical reaction occurs step-by-step is key to controlling and optimizing chemical processes. Computational modeling provides a powerful lens to investigate reaction mechanisms, identifying intermediates and, crucially, the high-energy transition states that control the reaction rate. rsc.orgnih.govsmu.edu

Using methods like DFT, chemists can map out the potential energy surface of a reaction. baranlab.orgsmu.edu This involves locating the structures of reactants, products, and all intermediates, as well as the transition state structures that connect them. numberanalytics.com The energy difference between the reactants and the transition state gives the activation energy, a critical parameter for predicting reaction kinetics. nih.gov For the synthesis or degradation of this compound, these models can clarify the sequence of bond-breaking and bond-forming events, explain observed product distributions, and guide the design of more efficient synthetic routes. numberanalytics.comnih.gov

Prediction of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. capes.gov.br These predictions can aid in the structural confirmation of newly synthesized compounds like this compound.

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict NMR chemical shifts with a high degree of accuracy. nih.govnih.govacs.org By comparing the calculated spectrum of a proposed structure with the experimental data, one can confirm the molecular identity. bohrium.com Similarly, the vibrational frequencies from a DFT frequency calculation can be used to simulate an IR spectrum. researchgate.net The predicted positions and intensities of the absorption bands corresponding to specific bond vibrations (e.g., C=O stretch, S=O stretch, O-H stretch) provide a theoretical fingerprint of the molecule that can be matched against experimental measurements. researchgate.net

Illustrative Data for Predicted Spectroscopic Parameters:

This table shows representative data that would be generated from spectroscopic prediction calculations. The values are hypothetical and intended for illustration.

| Parameter | Method | Hypothetical Predicted Value | Experimental Analogue |

| 13C NMR (Carboxyl C) | GIAO-DFT | 168.5 ppm | ~165-185 ppm |

| 1H NMR (Carboxyl H) | GIAO-DFT | 12.1 ppm | ~10-13 ppm |

| IR Freq. (C=O Stretch) | DFT (B3LYP) | 1715 cm-1 | ~1680-1740 cm-1 |

| IR Freq. (SO2 Sym. Stretch) | DFT (B3LYP) | 1180 cm-1 | ~1150-1210 cm-1 |

| IR Freq. (SO2 Asym. Stretch) | DFT (B3LYP) | 1365 cm-1 | ~1335-1380 cm-1 |

Design of Novel Analogues Through Computational Approaches

Computational methods are central to modern drug discovery and materials science, enabling the rational design of novel molecules with desired properties. nih.govacs.orgresearchgate.net Starting from a lead compound like this compound, computational approaches can be used to design new analogues with potentially improved activity, selectivity, or physicochemical properties. acs.org

This process, often termed computer-aided drug design (CADD), involves creating a virtual library of analogues by modifying the parent structure—for example, by changing functional groups or altering the carbon skeleton. researchgate.net These virtual compounds can then be rapidly screened for properties like binding affinity to a target protein (via molecular docking), or for desirable electronic or ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govresearchgate.net This in silico screening significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources. researchgate.net

Q & A

Basic: What are the established synthetic pathways for preparing 2-Difluoromethanesulfonylbenzoic acid, and what key intermediates are involved?

Answer:

The synthesis typically involves sulfonylation of a benzoic acid derivative using difluoromethanesulfonyl chloride as a key reagent. A common route proceeds via:

Halogenation : Introduction of fluorine atoms at specific positions on the benzoic acid backbone using fluorinating agents like Selectfluor® or DAST .

Sulfonylation : Reaction with difluoromethanesulfonyl chloride under anhydrous conditions, often catalyzed by bases such as triethylamine in dichloromethane .

Key intermediates include 2-fluorobenzoic acid derivatives and sulfonyl chloride precursors , which require rigorous purification via recrystallization or column chromatography .

Advanced: How can researchers optimize the yield of this compound when dealing with competing side reactions during sulfonylation?

Answer:

Optimization strategies include:

- Temperature control : Maintaining reactions at –20°C to suppress hydrolysis of sulfonyl chloride intermediates .

- Catalyst selection : Using N,N-dimethylaminopyridine (DMAP) to enhance reaction efficiency in aprotic solvents like THF .

- Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) improve sulfonyl group activation, reducing side-product formation .

Table 1 : Comparison of Reaction Conditions for Sulfonylation

| Condition | Yield (%) | Side Products Observed | Reference |

|---|---|---|---|

| THF, 0°C, DMAP | 78 | <5% | |

| DCM, RT, no catalyst | 45 | 20% (hydrolysis) |

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

Essential methods include:

- ¹⁹F NMR : To confirm fluorine atom integration and substitution patterns (δ –110 to –120 ppm for CF₂ groups) .

- HPLC-PDA : For purity assessment (>98% purity required for biological assays) .

- Mass spectrometry (HRMS) : To verify molecular ion peaks ([M–H]⁻ at m/z 279.02) .

Advanced: When encountering contradictory biological activity data in studies using this compound, what methodological approaches can resolve discrepancies?

Answer:

Address contradictions via:

Purity validation : Use orthogonal methods (e.g., elemental analysis + HPLC) to rule out impurities .

Stereochemical analysis : X-ray crystallography or circular dichroism to confirm configuration .

Assay standardization : Replicate experiments under controlled pH and temperature to minimize variability .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

It serves as:

- A protease inhibitor scaffold : The sulfonyl group mimics transition states in enzymatic hydrolysis .

- A fluorinated bioisostere : Enhances metabolic stability in drug candidates targeting kinases .

Advanced: How do the electronic effects of the difluoromethanesulfonyl group influence the acidity of the benzoic acid moiety?

Answer:

The electron-withdrawing CF₂ group lowers the pKa of the carboxylic acid (≈1.5 units vs. non-fluorinated analogs), enhancing its solubility in polar solvents and reactivity in esterification. This is quantifiable via titration or computational methods (e.g., DFT calculations) .

Basic: What safety considerations are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves and goggles to prevent contact.

- Ventilation : Use fume hoods to avoid inhalation of fine particles (linked to respiratory irritation) .

Advanced: What strategies mitigate decomposition during esterification under basic conditions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.